molecular formula C19H21BrN2O2 B2659701 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1172081-05-8

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2659701
CAS RN: 1172081-05-8
M. Wt: 389.293
InChI Key: QXDOCIJLCBIUPJ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and has a bromine atom at the 2-position. The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and tetrahydroquinoline groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the bromine atom could potentially be replaced through a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and tetrahydroquinoline groups could potentially influence its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Evaluation as Ligands for Sigma Receptors

Research has shown that tetrahydroisoquinolinyl benzamides, with structural similarities to 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, are potent and selective ligands for sigma receptors. These compounds have been synthesized and evaluated in vitro for their affinity towards σ1 and σ2 receptors. Structural modifications, such as the introduction of methylene-, ethylene-, and propylenedioxy rings in place of methoxy groups or opening the tetrahydroisoquinoline ring, significantly influence their affinity and selectivity towards sigma receptors. These studies highlight the importance of the constrained tetrahydroisoquinoline ring system for exceptional σ2 receptor binding affinity and selectivity (Xu, Lever, & Lever, 2007).

Asymmetric Syntheses of Hancock Alkaloids

Another study focused on the asymmetric syntheses of the Hancock alkaloid family, utilizing a core structure similar to the queried compound. This research provides valuable insights into the synthetic strategies for producing complex molecules that have potential applications in medicinal chemistry (Davies et al., 2018).

Antibacterial Activity

An investigation into halogenated hydrocarbons related to the structure of the queried compound revealed potential antibacterial activity. The study demonstrated that these compounds could be stacked into a three-dimensional structure through hydrogen bonding and π-π interactions, which might contribute to their biological activity (Cai Zhi, 2010).

Imaging Breast Cancer

In the field of nuclear medicine, benzamide analogs with structural similarities have been synthesized and radiolabeled for potential use in imaging the sigma2 receptor status of solid tumors, including breast cancer, with positron emission tomography (PET). These compounds show promise for imaging proliferative status of tumors, which is crucial for diagnosis and monitoring of cancer (Tu et al., 2005).

properties

IUPAC Name

2-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-12-11-22-10-4-5-14-8-9-15(13-18(14)22)21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDOCIJLCBIUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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